5,6-Diamino-1-methylquinazolin-2,4-dione
Description
5,6-Diamino-1-methylquinazolin-2,4-dione is a quinazoline derivative characterized by a bicyclic aromatic system with two nitrogen atoms in the quinazoline core. The compound features a methyl group at position 1 and amino substituents at positions 5 and 4. A high-yield synthesis route (91.6% overall yield) for a closely related pyrimidine dione, 5,6-diamino-1-methyl-2,4(1H,3H)-pyrimidinedione, has been documented via sequential reactions involving methylurea, ethyl cyanoacetate, and acidification steps .
Properties
Molecular Formula |
C9H10N4O2 |
|---|---|
Molecular Weight |
206.20 g/mol |
IUPAC Name |
5,6-diamino-1-methylquinazoline-2,4-dione |
InChI |
InChI=1S/C9H10N4O2/c1-13-5-3-2-4(10)7(11)6(5)8(14)12-9(13)15/h2-3H,10-11H2,1H3,(H,12,14,15) |
InChI Key |
SXKPGZKBOFHXQC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=C(C=C2)N)N)C(=O)NC1=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Quinazoline Derivatives with Amino Substituents
6-Chloro-7-[5,6-dimethyl-2-(1,3-thiazol-2-yl)benzimidazol-1-yl]quinazoline-2,4-diamine
- Core Structure : Quinazoline with 2,4-diamine groups.
- Substituents : A 6-chloro group, a 7-substituted benzimidazole-thiazole moiety, and 5,6-dimethyl groups.
- Molecular Formula : C20H16ClN7S.
- This contrasts with the simpler 5,6-diamino-1-methylquinazolin-2,4-dione, which lacks halogen or fused heterocyclic substituents .
Dione-Containing Heterocycles
Pyrrolo[1,2-a]pyrazine-1,4-dione Derivatives
- Core Structure : Pyrrolo-pyrazine dione.
- Substituents : Hexahydro rings with 3-(2-methylpropyl) or 3-(2-phenylmethyl) groups.
- Biological Activity: Demonstrated antimicrobial and antioxidant properties in microbial systems. The dione moiety facilitates redox activity, a feature shared with 5,6-diamino-1-methylquinazolin-2,4-dione.
2,5-Cyclohexadiene-1,4-dione Derivatives
- Core Structure: Non-aromatic dione system.
- Substituents : Hydroxy, methoxy, and methyl groups.
- Biological Activity : Exhibits antimicrobial activity but lacks the rigidity of quinazoline-based diones, leading to weaker target affinity. This highlights the importance of aromaticity in optimizing bioactivity .
Pyrimidine Diones
5,6-Diamino-1-methyl-2,4(1H,3H)-pyrimidinedione
- Core Structure: Pyrimidine dione (monocyclic system).
- Substituents: 1-methyl and 5,6-diamino groups.
- Synthesis: Produced via methylurea and ethyl cyanoacetate cyclization. While structurally analogous to quinazoline diones, the monocyclic pyrimidine system reduces planarity and π-conjugation, likely diminishing interactions with biological macromolecules compared to bicyclic quinazolines .
Structural and Functional Comparison Table
Key Research Findings and Implications
- Synthetic Efficiency : The target compound’s synthesis achieves a 91.6% yield, outperforming many multi-step routes for substituted quinazolines (e.g., imidazo derivatives requiring aldehyde condensations) .
- Structural Advantages: The quinazoline core offers rigidity and nitrogen-rich aromaticity, advantageous for drug design compared to non-aromatic diones or monocyclic pyrimidines .
Q & A
Q. How can mixed-methods approaches resolve gaps in the compound’s environmental fate studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
